N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-2-(4-methoxy-3-methylphenyl)acetamide
Description
Properties
IUPAC Name |
N-[5-(1,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methoxy-3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O3/c1-10-7-12(5-6-14(10)24-4)9-15(23)18-17-20-19-16(25-17)13-8-11(2)22(3)21-13/h5-8H,9H2,1-4H3,(H,18,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYUBDXYEYWJQCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C2=NN=C(O2)NC(=O)CC3=CC(=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-2-(4-methoxy-3-methylphenyl)acetamide is a compound that incorporates a 1,3,4-oxadiazole moiety known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential based on existing literature.
Structural Characteristics
The compound's structure includes:
- A 1,3,4-oxadiazole ring which is associated with various biological activities.
- A pyrazole moiety that enhances its pharmacological properties.
- An acetamide group that contributes to its solubility and stability.
Antitumor Activity
Research indicates that compounds containing the 1,3,4-oxadiazole structure exhibit significant anticancer properties. For example:
- A study found that derivatives of 1,3,4-oxadiazoles showed cytotoxic effects against various cancer cell lines with IC50 values ranging from 2.76 to 9.27 µM against specific lines such as ovarian and renal cancers .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 1 | OVXF 899 | 2.76 |
| Compound 1 | PXF 1752 | 9.27 |
| Compound 2 | Renal Cancer | 1.143 |
Antimicrobial Activity
Compounds with oxadiazole moieties have also demonstrated antibacterial and antifungal activities:
- A series of synthesized oxadiazole derivatives were evaluated for their antimicrobial properties against Gram-positive and Gram-negative bacteria and various fungal species. The results indicated promising activity against several pathogens .
Anti-inflammatory and Analgesic Properties
The presence of the oxadiazole ring has been linked to anti-inflammatory effects:
- Compounds derived from oxadiazoles have shown inhibitory activity against cyclooxygenases (COX), which are key enzymes in the inflammatory process. This suggests potential applications in treating conditions characterized by inflammation .
The mechanisms by which this compound exerts its effects may involve:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit various enzymes such as histone deacetylases (HDAC) and carbonic anhydrases (CA), contributing to their anticancer and anti-inflammatory effects .
Study on Anticancer Properties
In a study published in PubMed Central, researchers synthesized a series of oxadiazole derivatives and evaluated their anticancer activity against multiple human tumor cell lines. The most active compounds demonstrated significant selectivity towards renal cancer cells, indicating the potential for targeted cancer therapies .
Antimicrobial Screening
Another study focused on the synthesis of new oxadiazole derivatives and their screening against various microbial strains. The findings highlighted several compounds with high efficacy against resistant strains of bacteria, showcasing their potential as new antimicrobial agents .
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the anticancer potential of compounds similar to N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-2-(4-methoxy-3-methylphenyl)acetamide. For instance:
- In vitro studies have demonstrated that derivatives with similar structures exhibit significant growth inhibition against various cancer cell lines such as SNB-19 and OVCAR-8, with percent growth inhibitions reaching up to 86% in some cases .
- The oxadiazole moiety has been associated with favorable interactions in enzyme active sites, enhancing its potential as an anticancer agent .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Research indicates that derivatives of 1,3,4-oxadiazoles can exhibit:
- Antibacterial effects against Gram-positive and Gram-negative bacteria. For example, compounds synthesized from related structures have shown good efficacy against Staphylococcus aureus and Escherichia coli .
- Antifungal properties have also been reported, particularly against Candida albicans .
Case Study 1: Anticancer Activity
A recent study investigated the anticancer effects of a series of oxadiazole derivatives similar to the compound . The findings indicated that certain derivatives exhibited significant cytotoxicity against multiple cancer cell lines with IC50 values lower than those of standard chemotherapeutics .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of oxadiazole derivatives. The results showed that compounds structurally related to this compound demonstrated potent antibacterial activity with minimum inhibitory concentrations comparable to established antibiotics .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs reported in the literature, focusing on structural variations, physicochemical properties, and biological activities.
Structural and Physicochemical Comparisons
Table 1: Structural Features and Physicochemical Properties
*Calculated based on molecular formula.
- Key Observations :
- The target compound’s 4-methoxy-3-methylphenyl group provides moderate electron-donating effects, contrasting with the electron-withdrawing 4-nitrophenyl group in , which may reduce solubility but enhance π-π stacking in enzyme active sites.
- Thioether-containing analogs (e.g., ) exhibit higher molecular weights and altered lipophilicity compared to the target compound’s acetamide linkage.
Crystallographic and Hydrogen-Bonding Analysis
- The pyrazole ring in the target compound’s analog exhibits a planar conformation with twisted phenyl rings (dihedral angle: 59.3°), facilitating intermolecular N–H⋯O and C–H⋯O hydrogen bonds. These interactions stabilize crystal packing and may influence solubility .
- In contrast, thioether-containing analogs rely on S⋯H interactions, which are less directional but contribute to higher melting points and crystalline stability.
Q & A
Basic Questions
Q. What synthetic strategies are recommended for preparing N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-2-(4-methoxy-3-methylphenyl)acetamide?
- Methodology : A multi-step approach is typically employed, starting with the synthesis of heterocyclic intermediates. For example, pyrazole and oxadiazole rings can be constructed via hydrazinolysis of ethyl carboxylates followed by cyclization with reagents like phenyl isothiocyanate. Alkylation reactions using chloroacetamide derivatives are then used to functionalize the core structure .
- Key Steps :
- Hydrazinolysis of ethyl 5-methyl-1H-pyrazole-3-carboxylate to form hydrazide intermediates.
- Cyclization with phenyl isothiocyanate under alkaline conditions to generate 1,3,4-oxadiazole derivatives.
- Alkylation with 2-(4-methoxy-3-methylphenyl)acetamide to introduce the acetamide moiety.
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Analytical Techniques :
- 1H NMR Spectroscopy : Assign peaks for aromatic protons (δ 6.5–8.0 ppm), methyl/methoxy groups (δ 1.2–3.5 ppm), and NH/amide protons (δ 8.0–10.0 ppm).
- IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1650–1750 cm⁻¹) and N–H bending (~1550 cm⁻¹).
- LC-MS : Verify molecular ion peaks ([M+H]⁺) and fragmentation patterns consistent with the expected structure .
Advanced Research Questions
Q. What crystallographic techniques are suitable for resolving the 3D structure of this compound, and how does SHELX software enhance refinement?
- X-ray Crystallography : Single-crystal diffraction at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. Data collection with Mo-Kα radiation (λ = 0.71073 Å) and refinement using SHELXL (via Olex2 or similar interfaces) are standard .
- SHELX Advantages :
- High-resolution refinement (R-factor < 0.05) for precise bond-length/angle determination.
- Handling of twinned data and hydrogen-bonding networks via constraints (e.g., riding models for H-atoms) .
Q. How can hydrogen-bonding patterns in the crystal lattice be systematically analyzed to predict supramolecular interactions?
- Graph Set Analysis : Use Etter’s formalism to categorize hydrogen bonds (e.g., D–H···A motifs) into patterns like chains (C(4)), rings (R₂²(8)), or discrete interactions. For this compound, focus on N–H···O/N and C–H···O interactions between oxadiazole, pyrazole, and acetamide groups .
- Applications : Predict solubility, stability, and co-crystal formation by mapping donor/acceptor sites. For instance, methoxy groups may participate in weak C–H···π interactions .
Q. What computational methods are effective for predicting the biological activity of this compound?
- PASS Online® : Predicts antimicrobial, anticancer, or enzyme-inhibitory activity based on structural fragments (e.g., oxadiazole’s role in kinase inhibition) .
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like COX-2 or EGFR. Key parameters:
- Grid box centered on the active site (e.g., 20 ų).
- Lamarckian genetic algorithm for conformational sampling.
- Validation via RMSD clustering (<2.0 Å) .
Q. How can discrepancies between predicted and observed biological activity be resolved?
- Case Study : If PASS predicts antimicrobial activity but in vitro assays show weak efficacy:
Verify compound purity via HPLC (>95%).
Reassess assay conditions (e.g., bacterial strain, concentration range).
Perform SAR studies by modifying substituents (e.g., replacing methoxy with halogen groups) .
- Advanced Techniques : Surface Plasmon Resonance (SPR) or ITC to measure binding affinities directly .
Q. What experimental design (DoE) approaches optimize reaction conditions for scale-up synthesis?
- Flow Chemistry : Use continuous-flow reactors to enhance mixing and heat transfer. Parameters to optimize:
- Residence time (2–10 min).
- Temperature (60–120°C).
- Catalyst loading (0.1–5 mol%).
Q. How can the chloroacetamide group in related analogs be functionalized for SAR studies?
- Nucleophilic Substitution : React with amines (e.g., piperidine) or thiols to introduce secondary functionalities.
- Cross-Coupling : Suzuki-Miyaura reactions to attach aryl/heteroaryl groups at the chloro site.
- Example : 2-chloro-N-(pyrazolyl)acetamide derivatives were modified to enhance solubility via PEGylation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
